molecular formula C21H20F3N5O B2544570 4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide CAS No. 2097921-35-0

4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide

Cat. No.: B2544570
CAS No.: 2097921-35-0
M. Wt: 415.42
InChI Key: AXQDWZJLJMTVJX-UHFFFAOYSA-N
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Description

4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide is a complex organic compound that features an imidazole ring, a pyridine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde to form an intermediate, which is then reacted with 1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidine under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution can produce a variety of substituted benzamides.

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a benzimidazole structure.

    Metronidazole: An antimicrobial agent with an imidazole ring.

Uniqueness

4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide is unique due to its combination of an imidazole ring, a pyridine ring, and a pyrrolidine ring, along with a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development[4][4].

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O/c22-21(23,24)17-5-6-19(26-11-17)29-9-7-18(13-29)27-20(30)16-3-1-15(2-4-16)12-28-10-8-25-14-28/h1-6,8,10-11,14,18H,7,9,12-13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQDWZJLJMTVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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